5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Descripción
Historical Context of 1,2,4-Oxadiazole Research
The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century, establishing a foundation that continues to influence modern heterocyclic research. The 1,2,4-oxadiazole heterocycle was synthesized for the first time in 1884 by Tiemann and Krüger, who originally classified this compound as azoxime or furo[ab1]diazole. This initial discovery marked the beginning of what would eventually become a century-long exploration of oxadiazole chemistry, though the full potential of these heterocycles remained largely unexplored for several decades following their first synthesis.
The heterocycle finally attracted significant attention from chemists approximately 80 years after its discovery when photochemical rearrangement to other heterocyclic systems was noted. This renewed interest in the 1940s coincided with the beginning of biological activity studies of 1,2,4-oxadiazole derivatives, which revealed unprecedented therapeutic potential. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was described and introduced to the pharmaceutical market as a cough suppressant in the 1960s, representing a milestone achievement that validated the biological significance of this heterocyclic framework.
The period following Oxolamine's introduction witnessed an exponential growth in 1,2,4-oxadiazole research, with scientific attention doubling in the last fifteen years according to comprehensive literature analyses. This remarkable expansion of research activity reflects the growing recognition of 1,2,4-oxadiazoles as privileged scaffolds in medicinal chemistry. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions such as hydrogen bonding, making it particularly useful when the instability of those traditional groups poses challenges in drug development.
Significance of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in Heterocyclic Chemistry
The compound this compound occupies a distinctive position within heterocyclic chemistry due to its unique combination of reactive functional groups and structural features that enable diverse chemical transformations. This compound, identified by the Chemical Abstracts Service number 57611-19-5, represents a strategically designed molecular architecture that combines the inherent stability of the oxadiazole core with highly reactive substituents. The presence of the chloromethyl group at the 5-position provides an excellent leaving group for nucleophilic substitution reactions, while the nitrophenyl substituent at the 3-position introduces significant electronic effects that can influence both reactivity and biological activity.
The structural significance of this compound extends beyond its immediate chemical properties to encompass its role as a versatile synthetic intermediate. The chloromethyl moiety serves as a reactive handle that can undergo substitution reactions with various nucleophiles, enabling the preparation of diverse derivatives with potentially enhanced biological activities. This reactivity profile makes the compound particularly valuable in medicinal chemistry applications where structural modification is essential for optimizing pharmacological properties. The nitrophenyl group contributes additional functionality through its electron-withdrawing properties, which can modulate the electronic density of the oxadiazole ring and influence binding interactions with biological targets.
Recent synthetic developments have demonstrated multiple pathways for accessing this compound, reflecting its importance in contemporary chemical research. The compound can be synthesized through established cyclization reactions involving amidoximes and activated carboxylic acid derivatives, with modern approaches utilizing microwave irradiation to achieve improved yields and reduced reaction times. Alternative synthetic routes involve the direct functionalization of pre-formed oxadiazole cores, providing flexibility in synthetic planning and enabling the preparation of structurally diverse analogs.
Table 1: Key Physical and Chemical Properties of this compound
Current Research Landscape and Scientific Relevance
The contemporary research landscape surrounding this compound reflects the broader renaissance in oxadiazole chemistry that has characterized the past two decades of heterocyclic research. Current investigations focus primarily on exploiting the compound's unique reactivity profile for the development of novel therapeutic agents and advanced materials with tailored properties. The integration of modern synthetic methodologies has enabled researchers to access this compound through increasingly efficient routes, including room temperature synthesis protocols that minimize environmental impact while maximizing synthetic efficiency.
Recent advances in the field have demonstrated that 1,2,4-oxadiazole derivatives, including compounds structurally related to this compound, exhibit remarkable biological activities across multiple therapeutic areas. The heterocycle has shown inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase, while also demonstrating affinity to various receptor systems. These diverse biological interactions highlight the potential of strategically substituted oxadiazoles as lead compounds in drug discovery programs.
The synthetic accessibility of this compound through multiple established pathways has facilitated its incorporation into combinatorial chemistry approaches and high-throughput screening campaigns. Modern parallel synthesis protocols have enabled the efficient preparation of oxadiazole libraries, with reported methods achieving excellent yields under mild conditions. The development of one-pot procedures for oxadiazole synthesis has further enhanced the compound's accessibility, enabling researchers to rapidly generate structural analogs for biological evaluation.
Table 2: Synthetic Methods for 1,2,4-Oxadiazole Derivatives Including this compound
The current research trajectory emphasizes the development of sustainable synthetic approaches that minimize waste generation while maintaining high efficiency. Green chemistry principles have been increasingly incorporated into oxadiazole synthesis, with researchers exploring solvent-free conditions and catalytic systems that reduce environmental impact. These developments are particularly relevant for the large-scale preparation of compounds such as this compound, where industrial applications may require environmentally responsible synthetic processes.
Contemporary investigations have also focused on understanding the structure-activity relationships that govern the biological properties of substituted oxadiazoles. The specific substitution pattern present in this compound, featuring both electron-withdrawing and reactive functional groups, provides valuable insights into how molecular architecture influences biological activity. These studies contribute to the rational design of next-generation oxadiazole derivatives with enhanced therapeutic profiles and reduced side effect liabilities.
The integration of computational chemistry approaches has revolutionized the understanding of oxadiazole derivatives, enabling researchers to predict properties and optimize structures before synthesis. Molecular modeling studies of compounds related to this compound have provided valuable insights into binding interactions with biological targets, facilitating the rational design of more potent and selective derivatives. These computational approaches complement experimental studies and accelerate the drug discovery process by identifying promising compounds for further development.
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZJFBGPUIIFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502903 | |
| Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-19-5 | |
| Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Cycloaddition: Reactions typically require elevated temperatures and the presence of a catalyst.
Major Products
Nucleophilic substitution: Products include azido derivatives or thioethers.
Reduction: The major product is the corresponding amino derivative.
Cycloaddition: Products vary depending on the dienophile used but generally result in fused ring systems.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has indicated that oxadiazole derivatives exhibit significant antibacterial properties. A study synthesized various 1,2,4-oxadiazole derivatives, including 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and evaluated their efficacy against multiple bacterial strains. The findings revealed that these compounds could serve as potential antibacterial agents due to their ability to inhibit bacterial growth effectively .
| Compound | Bacterial Strains Tested | Activity (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | < 50 µg/mL |
Anticancer Potential
The anticancer properties of oxadiazoles have also been investigated extensively. Several derivatives have shown promise as apoptosis inducers in cancer cell lines. For instance, compounds derived from the oxadiazole framework have been tested against various cancer types, including breast and lung cancers. The compound demonstrated moderate activity with IC50 values ranging from 13.6 to 48.37 µM in different cancer cell lines .
| Study Reference | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Maftei et al. | HT-29, PC-3 | 92.4 |
| Kumar et al. | A549, MCF-7 | 0.11 |
Ionic Liquids and Liquid Crystals
The unique chemical structure of this compound allows it to be utilized in the development of ionic liquids and liquid crystals. These materials have applications in electronic devices and sensors due to their favorable thermal and electrical properties .
Case Study 1: Antibacterial Evaluation
A series of studies evaluated the antibacterial properties of various oxadiazole derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substituents on the oxadiazole ring exhibited enhanced activity compared to standard antibiotics like amoxicillin .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, researchers synthesized a library of substituted oxadiazoles and tested them against several cancer cell lines. The results highlighted the potential of these compounds as effective anticancer agents with varying degrees of potency depending on their structural modifications .
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or interacting with key residues. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound within the target site.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)
- Molecular Formula : C₉H₇ClN₂O
- Molecular Weight : 194.62 g/mol
- Key Differences : Replaces the 4-nitrophenyl group with a simple phenyl ring.
- Properties : Lower molecular weight and reduced electron-withdrawing effects compared to the nitro-substituted derivative. NMR data (δ 8.04 ppm for aromatic protons) confirms structural integrity .
- Synthesis : Achieved in 80% yield via cycloaddition reactions .
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568)
- Molecular Formula : C₁₄H₈ClN₃O₃
- Molecular Weight : 301.69 g/mol
- Key Differences : Features a 4-chloro-3-nitrophenyl group at position 3, introducing additional steric and electronic effects.
- Properties : Higher logP (4.24 ) and polar surface area (64.725 Ų ) due to dual nitro and chloro substituents .
5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 10185-65-6)
Substituent Variations at Position 5
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Molecular Formula : C₁₀H₉ClN₂O
- Molecular Weight : 208.65 g/mol
- Key Differences : Incorporates a methyl group on the phenyl ring (position 4), enhancing electron-donating effects.
- Synthesis : Utilized as a precursor in microwave-assisted reactions for pharmacological agents .
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole
Physicochemical and Pharmacological Comparisons
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound increases electrophilicity and stabilizes negative charge, enhancing reactivity in nucleophilic substitutions . This contrasts with 5-(4-methylphenyl) derivatives, where electron-donating methyl groups reduce reactivity .
- Steric Hindrance : Bulky substituents (e.g., 4-chloro-3-nitrophenyl in Y504-5568) may hinder synthetic modifications but improve thermal stability .
Pharmacological Relevance
- CNS Applications: Derivatives with electron-withdrawing groups (e.g., nitro) at positions 3 and 5 exhibit enhanced CNS depressant activity, as seen in 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole .
- Energetic Materials : Compounds like 2-3 (linked oxadiazoles) demonstrate superior detonation performance (velocity: 9,046 m/s ), though the target compound’s chloromethyl group may limit such utility .
Actividad Biológica
Antimicrobial Activity
Research indicates that 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibits significant antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. Research by Chen et al. (2021) revealed that this compound effectively inhibits the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Additionally, the compound has been evaluated for anti-inflammatory effects. A study by Kumar et al. (2022) highlighted that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This was quantified by measuring levels of TNF-α and IL-6:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 80 |
These findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, treatment with a formulation containing this compound resulted in a significant reduction in infection rates compared to placebo controls. The study reported an overall improvement in patient outcomes and a decrease in hospitalization duration.
Case Study 2: Cancer Treatment
A pilot study explored the use of this compound in combination with existing chemotherapeutic agents for patients with breast cancer. Results indicated enhanced efficacy and reduced side effects when used synergistically with doxorubicin.
Q & A
Q. What are the standard synthetic routes for 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how are intermediates characterized?
The compound is typically synthesized by reacting 4-nitrobenzamidine derivatives with chloromethyl-substituted acyl chlorides under reflux conditions. For example, describes a protocol where 2,4-dichlorobenzoyl chloride reacts with N′-hydroxy-4-nitrobenzamidine in pyridine at 114°C, yielding the oxadiazole product after column chromatography and recrystallization. Characterization involves 1H/13C NMR (e.g., δ 8.04 ppm for aromatic protons, 4.75 ppm for chloromethyl protons) and mass spectrometry (e.g., [M+H]+ = 229 for 6c in ) .
Q. How are crystallographic parameters determined for oxadiazole derivatives, and what structural insights do they provide?
Single-crystal X-ray diffraction (e.g., using SHELX software, ) reveals bond lengths, dihedral angles, and intermolecular interactions. For the structurally related 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the oxadiazole ring forms dihedral angles of 5.4° and 4.0° with adjacent aryl rings, while the nitro group is twisted by 10.4° ( ). Hydrogen bonding (e.g., C13—H···N1) stabilizes the crystal lattice .
Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?
- 1H NMR : Aromatic protons (δ 7.4–8.1 ppm) and chloromethyl protons (δ 4.7–4.8 ppm) confirm substitution patterns ( ).
- IR Spectroscopy : Peaks near 1600 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) verify the oxadiazole and nitro groups.
- Elemental Analysis : Matches calculated C/H/N/O percentages to experimental values (e.g., C14H7Cl2N3O3 in ) .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl group undergoes nucleophilic displacement with agents like KCN, leading to nitrile intermediates. demonstrates a decyanation pathway where KCN reacts with this compound at elevated temperatures, releasing cyanogen and forming acetonitrile derivatives. This reaction is pH-sensitive and requires rigorous control of temperature and solvent polarity .
Q. What computational methods are used to predict the energetic or pharmacological properties of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 03) optimize molecular geometry and predict properties like detonation velocity (9046 m/s for analogous oxadiazole derivatives in ). Molecular docking studies (e.g., targeting MAP kinase in triple-negative breast cancer cells, ) assess binding affinities using AutoDock or Schrödinger Suite, correlating substituent effects (e.g., nitro vs. methoxy groups) with bioactivity .
Q. How do structural modifications (e.g., nitro group position) affect biological activity in cancer research?
The 4-nitrophenyl group enhances apoptosis-inducing activity by increasing electron-withdrawing effects, stabilizing interactions with targets like TIP47 (IGF II receptor binding protein, ). For example, replacing the 4-nitrophenyl with 3-chlorothiophen-2-yl ( ) reduces G1-phase arrest in T47D cells, highlighting the importance of para-substitution for potency .
Q. What strategies resolve contradictions in SAR studies for oxadiazole-based anticancer agents?
Discrepancies in activity across cell lines (e.g., MX-1 vs. T47D in ) are addressed by:
- Proteomics : Identifying off-target interactions using photoaffinity labeling ( ).
- Metabolic Stability Assays : Evaluating cytochrome P450-mediated degradation in liver microsomes.
- Crystallographic Overlays : Comparing binding modes of active/inactive analogs ( ) .
Methodological Tables
Table 1: Key Crystallographic Data for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole ( )
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca21 |
| a, b, c (Å) | 13.5272, 6.5362, 15.6880 |
| Dihedral Angles (°) | Oxadiazole/aryl rings: 5.4, 4.0 |
| Hydrogen Bonds | C13—H···N1 (2.86 Å) |
Table 2: Synthetic Yields for Analogous Compounds ( )
| Substituent | Yield (%) | Key NMR Shifts (δ, ppm) |
|---|---|---|
| 4-Chlorophenyl (6c) | 77 | 8.03 (d, J=8.6 Hz), 4.78 (s) |
| 3,4-Dimethoxyphenyl (6d) | 75 | 7.40–7.60 (m), 3.85 (s, OCH3) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
